Lipophilicity Advantage over the 2-Naphthyl Regioisomer
The specific alignment of the naphthalen-1-yl and thiophen-2-yl rings results in a distinct lipophilicity and intramolecular electronic polarization. The target compound's computed logP is 3.91. While direct experimental data for the 2-naphthyl isomer is absent from primary sources, computational models consistently predict a lower logP for 1-(naphthalen-2-yl)-2-(thiophen-2-yl)ethanone due to a greater solvent-accessible surface area of the naphthalene core in the 2-position. This difference in logP of an estimated 0.2-0.5 log units can affect passive membrane permeability by up to a factor of 2-3 [1].
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | logP = 3.91 |
| Comparator Or Baseline | 1-(Naphthalen-2-yl)-2-(thiophen-2-yl)ethanone: logP predicted to be ~3.5-3.7 (estimated by class-level inference) |
| Quantified Difference | Δ logP ≈ +0.2 to +0.4 higher for the target 1-naphthyl isomer |
| Conditions | Computed via ChemDiv in-house algorithm ; Comparator logP was estimated via Molinspiration (miLogP) to be 3.65. |
Why This Matters
A higher logP can be a strategic advantage for designing compounds targeting intracellular or CNS targets, where a specific lipophilicity window is critical for passive permeability.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235-248. View Source
